molecular formula C23H15ClN2O3S B2535396 4-[(2Z)-2-(benzoylimino)-4-(4-chlorophenyl)-2,3-dihydro-1,3-thiazol-3-yl]benzoic acid CAS No. 402945-76-0

4-[(2Z)-2-(benzoylimino)-4-(4-chlorophenyl)-2,3-dihydro-1,3-thiazol-3-yl]benzoic acid

Cat. No.: B2535396
CAS No.: 402945-76-0
M. Wt: 434.89
InChI Key: IYXPQWCFIHQKDD-BZZOAKBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2Z)-2-(benzoylimino)-4-(4-chlorophenyl)-2,3-dihydro-1,3-thiazol-3-yl]benzoic acid is a complex organic compound that features a thiazole ring, a benzoylimino group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2Z)-2-(benzoylimino)-4-(4-chlorophenyl)-2,3-dihydro-1,3-thiazol-3-yl]benzoic acid typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclocondensation of appropriate α-haloketones with thiourea under acidic conditions.

    Introduction of the Benzoylimino Group: The thiazole intermediate is then reacted with benzoyl chloride in the presence of a base such as pyridine to form the benzoylimino derivative.

    Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the benzoylimino-thiazole intermediate with a benzoic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(2Z)-2-(benzoylimino)-4-(4-chlorophenyl)-2,3-dihydro-1,3-thiazol-3-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoylimino group can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation under controlled temperatures.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-[(2Z)-2-(benzoylimino)-4-(4-chlorophenyl)-2,3-dihydro-1,3-thiazol-3-yl]benzoic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: Used in the development of novel polymers and materials with specific electronic properties.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 4-[(2Z)-2-(benzoylimino)-4-(4-chlorophenyl)-2,3-dihydro-1,3-thiazol-3-yl]benzoic acid involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors involved in microbial growth, cancer cell proliferation, or inflammatory pathways.

    Pathways Involved: Inhibition of enzyme activity or receptor binding, leading to the disruption of cellular processes essential for the survival or proliferation of target cells.

Comparison with Similar Compounds

Similar Compounds

    4-[(2Z)-2-(benzoylimino)-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]benzoic acid: Lacks the chlorine substituent on the phenyl ring.

    4-[(2Z)-2-(benzoylimino)-4-(4-methylphenyl)-2,3-dihydro-1,3-thiazol-3-yl]benzoic acid: Contains a methyl group instead of a chlorine atom.

Uniqueness

The presence of the chlorine atom in 4-[(2Z)-2-(benzoylimino)-4-(4-chlorophenyl)-2,3-dihydro-1,3-thiazol-3-yl]benzoic acid enhances its electronic properties and potentially its biological activity, making it a unique compound with distinct advantages over its analogs.

Properties

IUPAC Name

4-[2-benzoylimino-4-(4-chlorophenyl)-1,3-thiazol-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN2O3S/c24-18-10-6-15(7-11-18)20-14-30-23(25-21(27)16-4-2-1-3-5-16)26(20)19-12-8-17(9-13-19)22(28)29/h1-14H,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXPQWCFIHQKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N=C2N(C(=CS2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.